Product packaging for 1-But-3-ynyl-1H-[1,2,3]triazole(Cat. No.:)

1-But-3-ynyl-1H-[1,2,3]triazole

Cat. No.: B8298879
M. Wt: 121.14 g/mol
InChI Key: FKOAHMULJHSJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-3-ynyl-1H-[1,2,3]triazole is a versatile chemical intermediate designed for research and development, particularly in the field of medicinal chemistry. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its ability to interact with a wide range of biological enzymes and receptors . This specific compound integrates a triazole ring with a terminal alkyne functional group on its side chain. This structure makes it a valuable template for further synthetic elaboration using copper-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "click chemistry" . This reaction is highly reliable and efficient, allowing researchers to rapidly generate diverse libraries of complex molecules for biological screening . The applications of 1,2,3-triazole-containing compounds are extensive in scientific research. They are explored as potential therapeutics due to their broad-spectrum biological activities, which include anticancer , antimicrobial , antimalarial , and anticholinesterase effects . The 1,2,3-triazole ring can serve as a stable bioisostere, effectively mimicking the structure and properties of a peptide bond in biologically active compounds, thereby enhancing their metabolic stability and optimizing pharmacokinetic profiles . Furthermore, the intrinsic rigidity and strong dipole moment of the triazole ring can be crucial for molecular recognition and binding to therapeutic targets . Researchers will find this compound particularly useful for constructing novel hybrid molecules, probing biological mechanisms, and developing inhibitors for various diseases. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N3 B8298879 1-But-3-ynyl-1H-[1,2,3]triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

1-but-3-ynyltriazole

InChI

InChI=1S/C6H7N3/c1-2-3-5-9-6-4-7-8-9/h1,4,6H,3,5H2

InChI Key

FKOAHMULJHSJLR-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1C=CN=N1

Origin of Product

United States

Synthetic Methodologies for 1 but 3 Ynyl 1h 1 2 3 Triazole and Its Derivatives

Huisgen 1,3-Dipolar Cycloaddition Strategies

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis, involving the reaction of a 1,3-dipole (an azide) with a dipolarophile (an alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The versatility of this reaction allows for the synthesis of a wide array of 1,2,3-triazole derivatives.

Thermal Cycloadditions and Regioselectivity Considerations

The original Huisgen cycloaddition, conducted under thermal conditions, typically requires high temperatures and often results in a mixture of regioisomers when using unsymmetrical alkynes. frontiersin.orgnih.govbeilstein-journals.org This lack of regioselectivity, yielding both 1,4- and 1,5-disubstituted 1,2,3-triazoles, along with the harsh reaction conditions, limited its initial applications in synthetic chemistry. nih.govfrontiersin.org For instance, the reaction of an arylacetylene with an azide (B81097) in hot water can produce 1,4-disubstituted 1,2,3-triazoles in high yields, but a similar reaction with an aliphatic alkyne often results in a mixture of 1,4- and 1,5-isomers. rsc.org The ratio of these isomers can vary depending on the specific reactants and conditions. rsc.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioselectivity

A significant breakthrough in triazole synthesis was the independent discovery by the groups of Meldal and Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This reaction, often considered the quintessential "click chemistry" reaction, provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.orgrsc.org The CuAAC reaction proceeds under mild conditions, often at room temperature and in various solvents, including water, and is tolerant of a wide range of functional groups. nih.govbeilstein-journals.org This high level of regioselectivity and the mild reaction conditions have made CuAAC a widely used method in drug discovery, bioconjugation, and materials science. nih.govnih.gov

The mechanism of CuAAC is more complex than the thermal cycloaddition and involves the formation of a copper(I) acetylide intermediate. nih.govnih.gov This intermediate then reacts with the azide in a stepwise manner, leading to the selective formation of the 1,4-isomer. nih.govnih.gov A variety of copper sources can be used, including copper(I) salts like CuI and CuBr, or copper(II) salts such as CuSO₄·5H₂O in the presence of a reducing agent like sodium ascorbate. nih.govacs.org

Table 1: Comparison of Thermal and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

FeatureThermal CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Regioselectivity Mixture of 1,4- and 1,5-isomersExclusively 1,4-isomer nih.govbeilstein-journals.orgrsc.org
Reaction Conditions High temperatures frontiersin.orgnih.govMild, often room temperature nih.govbeilstein-journals.org
Reaction Rate Slow beilstein-journals.orgSignificantly accelerated (up to 10⁷ times faster) beilstein-journals.org
Functional Group Tolerance LimitedBroad nih.govbeilstein-journals.org
Catalyst NoneCopper(I) nih.govnih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioselectivity

Complementary to the CuAAC reaction, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.netnih.gov This reaction, developed by Fokin, Jia, and coworkers, utilizes ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], as catalysts. organic-chemistry.orgchalmers.se The RuAAC is effective for a broad range of terminal and internal alkynes, allowing for the synthesis of both 1,5-disubstituted and fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from CuAAC and is proposed to involve the formation of a ruthenacycle intermediate through oxidative coupling, followed by reductive elimination to yield the 1,5-triazole product. organic-chemistry.org The reaction is sensitive to steric and electronic factors, which can influence its regioselectivity. organic-chemistry.org

Other Transition Metal-Catalyzed Azide-Alkyne Cycloadditions (e.g., Ni, Ir, Rh, Pd, Au, Ag, Zn, Sm)

While copper and ruthenium catalysts are the most prominent for controlling the regioselectivity of azide-alkyne cycloadditions, other transition metals have also been explored for the synthesis of 1,2,3-triazoles. researchgate.net These include catalysts based on nickel, iridium, rhodium, palladium, gold, silver, zinc, and samarium. researchgate.net For example, palladium catalysis has been used in a three-component reaction of an azide, alkyne, and aryl halide to produce 1,4,5-trisubstituted 1,2,3-triazoles. frontiersin.orgorganic-chemistry.org Silver(I) has also been shown to catalyze the cycloaddition. researchgate.net These alternative catalytic systems offer additional strategies for accessing diverse and specifically substituted triazole structures. researchgate.net

Metal-Free and Organocatalytic Approaches

In addition to metal-catalyzed methods, there has been growing interest in developing metal-free and organocatalytic approaches for the synthesis of 1,2,3-triazoles. researchgate.netrsc.org These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. rsc.org

One notable metal-free approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes. The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily without a catalyst.

Organocatalytic methods have also emerged as a powerful tool for triazole synthesis. nih.gov These reactions often employ amines or other small organic molecules to catalyze the cycloaddition. nih.gov For example, organocatalytic strategies have been developed for the synthesis of 1,4- and 1,5-disubstituted as well as fully functionalized 1,2,3-triazoles. researchgate.net These methods provide a valuable alternative to metal-based catalysis, with advantages in terms of cost, toxicity, and sustainability. researchgate.netnih.gov

Green Chemistry Principles in 1,2,3-Triazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,2,3-triazoles to develop more environmentally friendly and sustainable methods. rsc.orgresearchgate.net This includes the use of greener solvents, the development of reusable catalysts, and the design of reactions with high atom economy. consensus.appnih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation has emerged as a powerful tool in chemical synthesis, often leading to reduced reaction times, increased yields, and milder reaction conditions. The application of ultrasound in the synthesis of 1,2,3-triazole derivatives, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has been well-documented. nih.govasianpubs.org This methodology can be readily applied to the synthesis of derivatives of 1-but-3-ynyl-1H- nih.govnih.govresearchgate.nettriazole.

In a typical ultrasound-assisted synthesis, a suitable organic azide is reacted with a but-3-ynyl-containing precursor, such as but-3-yn-1-ol, in the presence of a copper(I) catalyst. The reaction is carried out in a benign solvent system under ultrasonic irradiation. nih.gov The ultrasonic waves generate acoustic cavitation, which promotes mass transfer and enhances the catalytic activity, thereby accelerating the reaction. acs.org One-pot procedures where the organic azide is generated in situ from the corresponding halide followed by the cycloaddition offer a safer and more convenient approach. nih.gov

Table 1: Examples of Ultrasound-Assisted Synthesis of 1,2,3-Triazole Derivatives

Reactant 1 Reactant 2 Catalyst Solvent Conditions Product Yield (%) Reference
Benzyl (B1604629) azide But-3-yn-1-ol CuI t-BuOH/H₂O Ultrasound, RT, 30 min 1-Benzyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole High acs.org
Phenyl azide But-3-yn-1-ol Cu/C Dichloromethane Ultrasound, 60°C, 1h 1-Phenyl-4-(2-hydroxyethyl)-1H-1,2,3-triazole >95% mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation is another non-classical energy source that has revolutionized the synthesis of heterocyclic compounds, including 1,2,3-triazoles. nih.govrsc.org Microwave-assisted synthesis often provides a dramatic reduction in reaction times, from hours to minutes, along with improved yields and cleaner reaction profiles compared to conventional heating methods. nih.govias.ac.in

The synthesis of 1-but-3-ynyl-1H- nih.govnih.govresearchgate.nettriazole derivatives can be efficiently achieved through microwave-assisted CuAAC reactions. For instance, the reaction of an organic halide with sodium azide and a terminal alkyne like but-3-yn-1-ol can be performed in a one-pot, three-component fashion under microwave irradiation. organic-chemistry.org This approach avoids the isolation of potentially hazardous organic azides. The use of heterogeneous catalysts, such as copper nanoparticles, can further enhance the green credentials of this method by allowing for easy catalyst separation and recycling. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a 1,2,3-Triazole Derivative

Method Reactants Catalyst Solvent Time Yield (%) Reference
Conventional Benzyl bromide, NaN₃, But-3-yn-1-ol CuI DMF/H₂O 8 h 75 ias.ac.in

Solvent-Free and Neat Reaction Conditions

The development of solvent-free synthetic methods is a key goal of green chemistry, as it minimizes the environmental impact associated with solvent use and waste disposal. The synthesis of 1,2,3-triazoles under solvent-free or neat conditions has been successfully demonstrated, often in conjunction with techniques like ball-milling or the use of supported catalysts. rsc.org

A "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles has been reported using neat azides and alkynes with a polymer-supported copper(I) iodide catalyst. This solvent-free approach provides the desired products in high yields and purities within minutes. This methodology is applicable to the synthesis of derivatives of 1-but-3-ynyl-1H- nih.govnih.govresearchgate.nettriazole, where a suitable azide is mixed directly with a butynyl precursor and the supported catalyst. researchgate.net

Table 3: Solvent-Free Synthesis of 1,2,3-Triazoles

Reactant 1 Reactant 2 Catalyst Conditions Product Yield (%) Reference
Benzyl azide Phenylacetylene Cu/Al₂O₃ Ball-milling, RT, 30 min 1-Benzyl-4-phenyl-1H-1,2,3-triazole 95% rsc.org

Multicomponent Reactions Incorporating 1,2,3-Triazole Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov The click reaction is a prime example of a highly efficient reaction that can be integrated into MCRs for the synthesis of complex 1,2,3-triazole derivatives.

For the synthesis of 1-but-3-ynyl-1H- nih.govnih.govresearchgate.nettriazole derivatives, an MCR approach could involve the in situ generation of an azide from an alkyl or aryl halide and sodium azide, which then reacts with a butynyl precursor in the presence of a copper catalyst. orientjchem.org More elaborate MCRs can be designed to incorporate the butynyl and azide functionalities into a larger molecular framework before an intramolecular azide-alkyne cycloaddition (IAAC) to form fused triazole systems. nih.gov

Synthetic Routes to Specific 1-But-3-ynyl-1H-nih.govnih.govresearchgate.nettriazole Analogs

The versatility of the butynyl group allows for its incorporation into a variety of molecular architectures, leading to the synthesis of specialized 1,2,3-triazole analogs.

The 1,2,3-triazole ring is an excellent linker or "tether" in the design of hybrid molecules and ligands due to its chemical stability, rigidity, and ability to form hydrogen bonds. nih.govnih.gov Starting from but-3-yn-1-ol or but-3-yn-1-amine, the butynyl group can be attached to a variety of molecular scaffolds, such as steroids, pyrimidines, or other heterocyclic systems. nih.gov Subsequent click reaction with a suitable azide then furnishes the triazole-tethered hybrid system. This strategy has been employed to create novel conjugates with potential applications in medicinal chemistry. nih.gov

Vinyl-substituted 1,2,3-triazoles are valuable monomers for the synthesis of functional polymers and materials. nih.gov While the direct synthesis of 1-but-3-ynyl-1H- nih.govnih.govresearchgate.nettriazole would result in a triazole with a butynyl substituent, this alkyne can serve as a precursor for further functionalization. For instance, the terminal alkyne of a butynyl-substituted triazole could potentially undergo reactions to form a vinyl group.

Alternatively, vinyl-substituted triazoles can be synthesized through the reaction of a triazole with an alkyne under transition-metal-free conditions, promoted by an inorganic base. nih.gov This approach involves the anti-Markovnikov hydroamination of the alkyne by the triazole nitrogen. Another route involves the cycloaddition of azides with vinyl alkynes, although this can be more complex. The butynyl group in a pre-formed triazole could also potentially be partially reduced to a butenyl group, leading to a vinyl-type substituent.

1H-1,2,3-Triazole-4,5-dithiols

The synthesis of 1H-1,2,3-triazole-4,5-dithiols represents a significant advancement in the accessibility of novel dithiolate ligands. Research has led to the successful preparation of these compounds through a multi-step process involving the synthesis of S-protected precursors followed by deprotection to yield the free dithiols. nih.gov

A key strategy involves a 1,3-dipolar cycloaddition reaction, catalyzed by either Ruthenium(II) or Copper(I), to form the S-protected 1H-1,2,3-triazole-4,5-dithiol derivatives. nih.gov In this approach, various protecting groups are utilized for both the nitrogen and sulfur atoms to ensure the stability of the molecule during synthesis. For instance, a 2,6-dimethylphenyl (Xy) or benzyl (Bn) group can be attached at the N1 position of the triazole ring, while the sulfur atoms are protected with groups like benzyl (Bn) or trimethylsilylethyl (TMS-ethyl). nih.gov

Following the successful synthesis of the S-protected derivatives, extensive investigation into the removal of these protecting groups has been conducted. The reductive removal of the benzyl groups has been identified as a superior method for the isolation of the free 4,5-dithiols. This process has been successfully applied to produce 1-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4,5-dithiol and 1-benzyl-1H-1,2,3-triazole-4,5-dithiol. nih.gov

The table below summarizes the key S-protected 1H-1,2,3-triazole-4,5-dithiol derivatives and the resulting dithiol compounds after deprotection.

N1-Substituent (R¹)S-Protecting Group (R²)Resulting Dithiol (R¹N₃C₂(SH)₂)
2,6-dimethylphenyl (Xy)Benzyl (Bn)1-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4,5-dithiol
Benzyl (Bn)Benzyl (Bn)1-benzyl-1H-1,2,3-triazole-4,5-dithiol
2,6-dimethylphenyl (Xy)Trimethylsilylethyl (TMS-ethyl)Not specified as successfully deprotected in the source
Benzyl (Bn)Trimethylsilylethyl (TMS-ethyl)Not specified as successfully deprotected in the source

These synthetic methodologies have not only provided access to novel 1H-1,2,3-triazole-4,5-dithiolate ligands but have also enabled the study of their coordination chemistry with various metals. nih.gov

Chemical Reactivity and Transformation Pathways of 1 but 3 Ynyl 1h 1 2 3 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is generally considered electron-deficient, which influences its susceptibility to substitution reactions. Direct electrophilic substitution on the carbon atoms of the triazole ring is challenging due to the ring's low electron density. However, functionalization can be achieved through activation strategies. For instance, the conversion of the triazole to its N-oxide derivative significantly activates the C5 position towards both electrophilic and nucleophilic attack. rsc.org

Nucleophilic substitution is more common, particularly when a suitable leaving group is present on the triazole ring. Halogenated 1,2,3-triazoles, for example, can undergo nucleophilic displacement of the halide. rsc.org The 1,2,3-triazolyl group itself can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when attached to an activated system like a purine (B94841) ring. beilstein-journals.org

Table 1: Representative Substitution Reactions on the 1,2,3-Triazole Ring

Reaction Type Reagents and Conditions Product Description
Electrophilic Halogenation (via N-oxide) 1. m-CPBA; 2. N-Halosuccinimide Introduction of a halogen at the C5 position.

Oxidation and Reduction Chemistry of 1-But-3-ynyl-1H-nih.govresearchgate.netrsc.orgtriazole Derivatives

The oxidation and reduction of 1-but-3-ynyl-1H- nih.govresearchgate.netrsc.orgtriazole can occur at either the triazole ring or the butynyl side chain. The triazole ring is generally resistant to oxidation, but strong oxidizing agents can lead to ring cleavage. The terminal alkyne of the butynyl group can be oxidized to various products, including carboxylic acids or vicinal diols, depending on the reagents used.

Reduction of the triazole ring is also a challenging transformation. However, the alkyne moiety is readily reduced. Catalytic hydrogenation can selectively reduce the triple bond to an alkene (using Lindlar's catalyst) or a fully saturated alkyl chain (using catalysts like palladium on carbon).

Table 2: Oxidation and Reduction Reactions

Reaction Type Reagents and Conditions Product Description
Alkyne Oxidation 1. O₃; 2. H₂O₂ Cleavage of the alkyne to form a carboxylic acid.
Alkyne Reduction (Partial) H₂, Lindlar's Catalyst Reduction of the alkyne to a cis-alkene.

Post-Synthetic Functionalization via Cross-Coupling and Halo-Exchange Reactions

The presence of the terminal alkyne and the potential for halogenation of the triazole ring make 1-but-3-ynyl-1H- nih.govresearchgate.netrsc.orgtriazole an excellent substrate for post-synthetic functionalization using cross-coupling reactions. The terminal alkyne can participate in Sonogashira coupling with aryl or vinyl halides to extend the carbon chain.

Furthermore, if the triazole ring is halogenated, it can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, to introduce new carbon-carbon bonds at the C4 or C5 positions. nih.govnih.gov Halo-exchange reactions on a halogenated triazole can be used to introduce other functionalities. For example, a chloro- or bromo-triazole can be converted to an iodo-triazole, which is often more reactive in cross-coupling reactions. rsc.org

Table 3: Cross-Coupling and Halo-Exchange Reactions

Reaction Name Reagents and Conditions Product Description
Sonogashira Coupling Ar-X, Pd(PPh₃)₄, CuI, Base Formation of a new C-C bond at the terminal alkyne.
Suzuki Coupling Ar-B(OH)₂, Pd(OAc)₂, Base Formation of a new C-C bond at a halogenated triazole position. nih.gov

Formation of 1,2,3-Triazolium Salts

The 1,2,3-triazole ring can be N-alkylated to form 1,2,3-triazolium salts. researchgate.net In the case of 1-but-3-ynyl-1H- nih.govresearchgate.netrsc.orgtriazole, alkylation can occur at either the N2 or N3 position, leading to the formation of isomeric triazolium salts. The choice of alkylating agent and reaction conditions can influence the regioselectivity of this process. These triazolium salts are a class of ionic liquids and have applications as solvents and catalysts. researchgate.net

Table 4: Formation of 1,2,3-Triazolium Salts

Alkylating Agent Reaction Conditions Product Description
Alkyl Halide (e.g., CH₃I) Heat N-alkylation to form a 1,3-disubstituted or 1,2-disubstituted triazolium salt. researchgate.net

Ring-Chain Tautomerism and Rearrangement Processes

Ring-chain tautomerism is a form of isomerism where a molecule exists in equilibrium between an open-chain structure and a cyclic form. For 1-but-3-ynyl-1H- nih.govresearchgate.netrsc.orgtriazole itself, this phenomenon is not prominent. However, for certain derivatives, such as those bearing a formyl or carboxylic acid group adjacent to the triazole ring, ring-chain tautomerism can be observed. mdpi.com

A significant rearrangement reaction for some 1,2,3-triazoles is the Dimroth rearrangement. wikipedia.org This process typically involves the cleavage of the N1-C5 and N2-N3 bonds, followed by rotation and re-formation of the ring, leading to an isomeric triazole. For 1-substituted 4-imino-1,2,3-triazoles, this rearrangement can be a dynamic equilibrium process. nih.gov

Table 5: Tautomerism and Rearrangement Processes

Process Structural Requirement Description
Ring-Chain Tautomerism ortho-formyl carboxylic acid derivative Equilibrium between the open-chain aldehyde/acid and a cyclic hemiacetal. mdpi.com

Formal Cycloreversion Reactions

Under certain conditions, the 1,2,3-triazole ring can undergo cycloreversion, leading to the extrusion of molecular nitrogen (N₂). This reaction can be induced by heat (thermolysis) or light (photolysis). Flash vacuum pyrolysis of 1,2,3-triazoles can lead to the formation of an aziridine (B145994) ring after the loss of N₂. wikipedia.org More recently, it has been shown that mechanical forces can also induce the formal cycloreversion of 1,2,3-triazoles, which has potential applications in mechanochemistry and the controlled release of molecules. nih.gov

Table 6: Cycloreversion Reactions

Method Conditions Products
Thermolysis High Temperature (e.g., 500 °C) Loss of N₂ to form an aziridine. wikipedia.org

Spectroscopic Data for 1-But-3-ynyl-1H- nih.govsapub.orgrsc.orgtriazole Not Available

Following a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental data for the advanced spectroscopic characterization of the specific chemical compound 1-But-3-ynyl-1H- nih.govsapub.orgrsc.orgtriazole could not be located.

While extensive information exists for the 1,2,3-triazole ring system and its various derivatives, no specific research articles or database entries containing the requested Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), or Electronic Spectroscopy (UV/Vis) data for the 1-but-3-ynyl substituted variant were found.

The synthesis and spectroscopic analysis of numerous other 1,4-disubstituted 1,2,3-triazoles are well-documented, utilizing standard techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures. nih.govnih.govrsc.org The general approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which is a reliable method for creating the 1,2,3-triazole core. researchgate.netfrontiersin.org

Spectroscopic characterization is a cornerstone in the identification of these compounds. nih.govsapub.orgnih.gov

NMR spectroscopy (¹H, ¹³C, and 2D techniques like HSQC and HMBC) is crucial for elucidating the exact structure and regiochemistry of the triazole products. rsc.orgmdpi.com

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. sapub.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) serves to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy. nih.govnih.gov

UV/Vis spectroscopy provides insights into the electronic transitions within the molecule. researchgate.net

Although these techniques are standard for characterizing novel triazole derivatives, the specific application and resulting data for 1-But-3-ynyl-1H- nih.govsapub.orgrsc.orgtriazole are not present in the surveyed resources. The available literature focuses on other derivatives, such as those with phenyl, benzyl (B1604629), or more complex substituents, and does not provide the specific spectral details required for the compound . rsc.orgrsc.orgnih.gov

Therefore, the generation of a scientifically accurate article focusing solely on the advanced spectroscopic characterization of 1-But-3-ynyl-1H- nih.govsapub.orgrsc.orgtriazole is not possible at this time due to the absence of published experimental data.

Advanced Spectroscopic Characterization of 1 but 3 Ynyl 1h 1 2 3 Triazole Systems

High-Resolution Rotational Spectroscopy for Gas-Phase Structural Analysis

High-resolution rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. This method measures the quantized rotational energy levels of a molecule, which are dependent on its moments of inertia. From these measurements, highly accurate rotational constants can be derived, which in turn provide detailed information about bond lengths and angles.

A thorough review of the current literature indicates that a high-resolution rotational spectroscopy study specifically targeting 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole has not been published. However, extensive research has been conducted on the parent compound, 1H-1,2,3-triazole, and its tautomer, 2H-1,2,3-triazole. mdpi.comnih.gov These studies provide valuable insight into the structure of the triazole ring itself.

In the gas phase, 2H-1,2,3-triazole is the more stable tautomer. nih.gov The rotational spectrum of 1H-1,2,3-triazole displays both a- and b-type transitions, with the a-type being more intense. nih.gov In contrast, the spectrum of the normal isotopologue of 2H-1,2,3-triazole is characterized by b-type R-branch transitions. nih.gov The spectroscopic constants for the normal isotopologues of both 1H- and 2H-1,2,3-triazole have been determined with high precision. mdpi.com

Table 1: Spectroscopic Constants for 1H-1,2,3-triazole and 2H-1,2,3-triazole

Tautomer Rotational Constant A (MHz) Rotational Constant B (MHz) Rotational Constant C (MHz)
1H-1,2,3-triazole 10023.4754 9625.3524 4908.7508

Data sourced from studies on the parent 1,2,3-triazole molecules and are not representative of 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole.

For 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole, it would be expected that the butynyl substituent would significantly alter the moments of inertia, leading to a much different and more complex rotational spectrum. The flexibility of the butynyl chain could also introduce conformational isomers, each with its own distinct rotational spectrum. A future high-resolution rotational spectroscopy study would be invaluable for determining the precise gas-phase geometry and conformational preferences of this molecule.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

There are no published crystal structures for 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole in the Cambridge Structural Database or other publicly accessible crystallographic databases. However, the crystal structures of numerous other 1,2,3-triazole derivatives have been reported, offering a general understanding of the structural properties of this class of compounds. nih.govnih.govsemanticscholar.org

Table 2: Representative Crystallographic Data for a 1,2,3-Triazole Derivative

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)

This data is for a representative 1,2,3-triazole derivative and not for 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole. nih.gov

A single-crystal X-ray diffraction study of 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole would be necessary to definitively determine its solid-state structure, including the conformation of the butynyl group and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking.

Fluorescence Spectroscopy for Photophysical Property Analysis

Fluorescence spectroscopy is a key technique for investigating the photophysical properties of molecules, providing information on their electronic structure and de-excitation pathways. This includes determining the wavelengths of maximum absorption and emission, the fluorescence quantum yield (the efficiency of light emission), and the fluorescence lifetime (the average time the molecule spends in the excited state).

Specific experimental data on the fluorescence properties of 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole are not available in the peer-reviewed literature. However, the photophysical properties of various 1,2,3-triazole derivatives have been investigated, revealing that the 1,2,3-triazole scaffold can be a component of fluorescent molecules. rsc.orgmdpi.comnih.govnih.govniscair.res.inresearchgate.net

The fluorescence characteristics of these compounds are highly dependent on the nature and position of the substituents on the triazole ring. For example, some 1,4-diaryl-1,2,3-triazoles exhibit blue fluorescence. researchgate.net The introduction of different aryl groups and other substituents can tune the emission color and efficiency. mdpi.comnih.gov For instance, some 5-aryl-4-arylethynyl-1H-1,2,3-triazoles have been shown to be fluorescent with large Stokes shifts (the difference between the absorption and emission maxima) of over 100 nm. mdpi.com In some cases, the fluorescence quantum yields of 1,2,3-triazole derivatives can be significant, reaching up to 81%. nih.gov

Table 3: Photophysical Data for a Representative Fluorescent 1,2,3-Triazole Derivative

Compound Excitation Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield (%)

This data is for a representative fluorescent 1,2,3-triazole derivative and not for 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole. mdpi.com

To understand the photophysical properties of 1-But-3-ynyl-1H- nih.govnsf.govrsc.orgtriazole, experimental studies measuring its absorption and fluorescence spectra, quantum yield, and lifetime would need to be performed. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could also provide insights into its electronic transitions and predicted spectral properties. rsc.org

Computational Chemistry Approaches for 1 but 3 Ynyl 1h 1 2 3 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

While DFT calculations are standard for characterizing triazole derivatives, no specific studies were found for 1-But-3-ynyl-1H- frontiersin.orgnih.govsemanticscholar.orgtriazole. nih.govijsr.net Typically, these studies involve optimizing the molecular geometry and then calculating various electronic properties.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity and electronic transitions. For many 1,4-disubstituted 1,2,3-triazoles, the HOMO and LUMO are often localized on different parts of the molecule, influencing charge transfer characteristics. nih.gov However, specific HOMO-LUMO energy values and orbital distributions for 1-But-3-ynyl-1H- frontiersin.orgnih.govsemanticscholar.orgtriazole are not documented.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. For the general 1,2,3-triazole ring, MEP maps show negative potential around the nitrogen atoms, indicating their role as hydrogen bond acceptors. nih.govresearchgate.net The specific MEP map for 1-But-3-ynyl-1H- frontiersin.orgnih.govsemanticscholar.orgtriazole, which would detail the influence of the butynyl substituent, has not been published.

Prediction of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic data like NMR and IR spectra, which aids in the characterization of newly synthesized compounds. nih.govmdpi.com While this is a common practice in studies of novel triazoles, predicted parameters for 1-But-3-ynyl-1H- frontiersin.orgnih.govsemanticscholar.orgtriazole are absent from the literature.

Quantum Chemical Calculations for Tautomeric Equilibria (1H- and 2H-Forms)

The tautomeric equilibrium between 1H- and 2H-1,2,3-triazoles is a well-studied phenomenon. nih.gov Theoretical calculations have established that the 2H-tautomer is generally more stable in the gas phase, though this can be influenced by substitution and solvent effects. researchgate.netscielo.brrsc.org The specific energetic difference and equilibrium constant for the tautomers of 1-But-3-ynyl-1H- frontiersin.orgnih.govsemanticscholar.orgtriazole have not been computationally determined. The presence of the butynyl group on a nitrogen atom would significantly influence this equilibrium compared to the unsubstituted parent triazole.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. semanticscholar.orgnih.govmdpi.com This analysis has been applied to many complex triazole derivatives, revealing the relative contributions of hydrogen bonds, H···H, C···H, and π-π stacking interactions to the crystal packing. nih.govresearchgate.net As no crystal structure for 1-But-3-ynyl-1H- frontiersin.orgnih.govsemanticscholar.orgtriazole appears to have been published, a corresponding Hirshfeld surface analysis is not available.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to explore the conformational flexibility of molecules over time, which is particularly important for understanding the behavior of flexible side chains like the butynyl group. frontiersin.orgarabjchem.orgjocpr.com Such studies can reveal preferred conformations and the dynamics of their interconversion. No MD simulation studies specifically targeting the conformational landscape of 1-But-3-ynyl-1H- frontiersin.orgnih.govsemanticscholar.orgtriazole have been found.

Computational Modeling of Molecular Interactions and Binding Modes of 1-But-3-ynyl-1H-nih.govresearchgate.netresearchgate.nettriazole

Computational chemistry offers powerful tools to predict and analyze the molecular interactions and binding modes of chemical compounds. While specific computational studies focusing exclusively on 1-But-3-ynyl-1H- nih.govresearchgate.netresearchgate.nettriazole are not extensively available in the reviewed literature, a wealth of data on the broader class of 1,2,3-triazoles provides a strong foundation for understanding its potential behavior. By examining the computational modeling of various 1,2,3-triazole derivatives, we can infer the likely molecular interactions and binding characteristics of 1-But-3-ynyl-1H- nih.govresearchgate.netresearchgate.nettriazole.

The 1,2,3-triazole ring is a key structural motif that dictates many of the compound's interaction properties. This heterocyclic ring is known to be a versatile scaffold in medicinal chemistry, capable of engaging in a variety of non-covalent interactions. nih.gov Its π-excessive nature, arising from the delocalized 6π electron system, allows it to participate in π-stacking interactions with aromatic residues of biological macromolecules. nih.gov

Molecular docking and density functional theory (DFT) are the primary computational methods employed to study 1,2,3-triazole derivatives. DFT calculations are often used to explore the structural geometry and electronic properties of these molecules, providing insights into their reactivity and interaction potential. nih.govresearchgate.net Molecular docking simulations, on the other hand, are instrumental in predicting the binding modes of these compounds within the active sites of proteins and other biological targets. These studies frequently highlight the ability of the triazole ring to form hydrogen bonds and other crucial interactions that contribute to binding affinity. nih.govnih.govacs.org

A systematic analysis of 1,2,3-triazole-protein co-crystal structures has revealed that the triazole ring is not merely a passive linker but an active participant in molecular recognition, forming a diverse range of interactions with amino acid residues. nih.gov The butynyl substituent of 1-But-3-ynyl-1H- nih.govresearchgate.netresearchgate.nettriazole would further influence its binding profile, potentially engaging in hydrophobic interactions within a binding pocket.

The following tables summarize the types of interactions commonly observed for the 1,2,3-triazole scaffold based on computational and crystallographic studies of its derivatives. This information provides a framework for predicting the interaction landscape of 1-But-3-ynyl-1H- nih.govresearchgate.netresearchgate.nettriazole.

Table 1: Potential Non-Covalent Interactions of the 1,2,3-Triazole Ring

Interaction TypeDescriptionPotential Interacting Partners
Hydrogen Bonding The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors.Amino acid residues with donor groups (e.g., Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine)
π-π Stacking The aromatic triazole ring can stack with the aromatic rings of amino acid residues.Phenylalanine, Tyrosine, Tryptophan, Histidine
C-H···π Interactions The C-H bonds of the triazole ring can interact with the π-systems of aromatic residues.Phenylalanine, Tyrosine, Tryptophan
Halogen Bonding If halogenated substituents are present, they can interact with nucleophilic atoms.Not directly applicable to 1-But-3-ynyl-1H- nih.govresearchgate.netresearchgate.nettriazole unless further functionalized
Hydrophobic Interactions The butynyl substituent can interact with nonpolar regions of a binding site.Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline

Table 2: Summary of Computational Studies on 1,2,3-Triazole Derivatives

Study FocusComputational MethodKey FindingsReference
Antitumor AgentsDFT, Molecular Docking1,2,3-triazole hybrids were studied for their interaction with the epidermal growth factor receptor (EGFR) active site. nih.gov
GABA Receptor Antagonists3D-QSAR, Molecular DockingThe binding sites for 1-phenyl-1H-1,2,3-triazole antagonists were identified in the GABA receptor channel. nih.gov
DNA Binding AgentsMolecular Docking, DFT1,2,3-triazole hybrids showed significant binding affinity with DNA, stabilized by hydrophobic and hydrogen bonding interactions. acs.org
Galectin-3 InhibitorsConformational AnalysisThe study revealed that 1,4-disubstituted triazoles are high-affinity inhibitors of galectin-3. nih.gov

It is important to note that the specific interactions and binding modes of 1-But-3-ynyl-1H- nih.govresearchgate.netresearchgate.nettriazole will ultimately depend on the specific biological target and its binding site topology. The data presented here, derived from studies on related 1,2,3-triazole compounds, serves as a valuable guide for future computational investigations focused on this particular molecule.

Applications of 1 but 3 Ynyl 1h 1 2 3 Triazole in Material Science

Integration into Functional Materials

Derivatives of 1,2,3-triazole are extensively used in the development of chemosensors for detecting both metal cations and various anions. The nitrogen-rich triazole ring can act as an effective binding site for metal ions or participate in anion recognition through hydrogen bonding and anion–π interactions. nih.gov By employing click chemistry with building blocks such as 1-But-3-ynyl-1H- rsc.orgrsc.orgresearchgate.nettriazole, a receptor unit can be covalently linked to a fluorophore (a light-emitting molecule). The binding of a target ion to the receptor unit causes a detectable change in the fluorophore's light emission, such as quenching (dimming) or enhancement (brightening), allowing for sensitive and selective detection. researchgate.net

Research has demonstrated the efficacy of triazole-based sensors for a variety of ions. For instance, a chalcone-based 1,2,3-triazole derivative has been shown to selectively sense Lead (Pb(II)) and Copper (Cu(II)) ions. rsc.org Other studies have developed triazole-containing systems for the detection of Mercury (Hg2+) and Uranium (UO22+), with detection limits in the micromolar range. researchgate.net Furthermore, the unique electronic properties of the triazole ring have been exploited to create fluorescent sensors that can unexpectedly recognize iodide (I−) ions with high selectivity through anion–π interactions. nih.gov

Examples of 1,2,3-Triazole-Based Chemosensors

Sensor TypeTarget Analyte(s)Reported Limit of Detection (LOD)
Chalcone-based 1,2,3-triazole derivativePb(II)100 µM
Chalcone-based 1,2,3-triazole derivativeCu(II)110 µM
1,2,3-triazole-substituted imidazo[1,2-a]pyridineHg2+~4.5 x 10⁻⁵ M
1,2,3-triazole-substituted imidazo[1,2-a]pyridineUO22+~4.5 x 10⁻⁵ M
BINOL-linked 1,2,3-triazoleI⁻Selective recognition demonstrated

The 1,2,3-triazole ring is a component in the design of high-performance functional coatings due to its unique combination of properties. rsc.orgresearchgate.net The click chemistry reaction enables the straightforward grafting of triazole-containing molecules onto material surfaces or their incorporation into polymer backbones, creating coatings with specialized functionalities. rsc.org The strong dipole moment and hydrogen-bonding capabilities of the triazole ring contribute to its utility in antimicrobial and antifouling coatings. rsc.org These features allow the triazole to act as a biologically active site that can shield materials from bacterial and fungal colonization. rsc.org

The excellent stability and binding ability of 1,2,3-triazoles also make them highly effective in anti-corrosion coatings, a topic explored further in the next section. rsc.org The versatility of this chemistry allows for the covalent attachment of other functional molecules, such as specific antibacterial compounds, into the coating formulation to enhance performance. rsc.org This has led to the development of a wide range of advanced coatings, including self-healing, antimicrobial, and hybrid nanocomposite systems. rsc.orgresearchgate.net

One of the most significant applications of 1,2,3-triazole derivatives in material science is as corrosion inhibitors for various metals and alloys. rsc.org These compounds have shown high efficiency in protecting metals such as mild steel, copper, and aluminum brass in aggressive acidic or saline environments. rsc.org The protective mechanism involves the adsorption of the triazole molecules onto the metal surface. The multiple nitrogen atoms in the 1,2,3-triazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film. This film acts as a barrier, isolating the metal from the corrosive medium.

The adsorption process can be a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving covalent bond formation between the inhibitor and the metal surface. Studies have shown that the adsorption of these inhibitors often follows the Langmuir adsorption isotherm model. The ease of synthesis via click reactions allows for the creation of diverse 1,4-disubstituted 1,2,3-triazole derivatives with tailored properties for enhanced corrosion inhibition. rsc.org

Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors

InhibitorMetal/AlloyCorrosive MediumConcentrationMaximum Inhibition Efficiency (%)
4-[1-(4-Methoxy-phenyl)-1H- rsc.orgrsc.orgresearchgate.nettriazol-4-ylmethyl]-morpholine (MPTM)Mild Steel1 M HCl900 ppm94%
1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT)Mild Steel1% HCl50 ppm>95%
1,2,4-triazole (TAZ)Aluminum Brass (HAl77-2)3.5 wt.% NaCl3 mmol/L84.4%
3-amino-1,2,4-triazole (ATA)Aluminum Brass (HAl77-2)3.5 wt.% NaCl3 mmol/L86.4%
3,5-diamino-1,2,4-triazole (DAT)Aluminum Brass (HAl77-2)3.5 wt.% NaCl3 mmol/L87.1%

Optoelectronic Devices

The unique electronic properties and structural stability of the 1,2,3-triazole ring have led to its use as a building block in materials for optoelectronic devices. Its ability to act as a robust linker in donor-acceptor chromophores and its electronic characteristics make it suitable for applications in both light-emitting and light-harvesting technologies. researchgate.net

In the field of OLEDs, 1,2,3-triazole derivatives have been investigated for several roles within the device architecture. They have been successfully used as scaffolds in the design of charge-transfer materials and as hole-blocking materials. researchgate.net The incorporation of the triazole moiety can help create materials with large band gaps, which is crucial for host materials in phosphorescent OLEDs. A research project at Kaunas University of Technology, titled "Donor-substituted derivatives of 1,2,3-triazole as materials for organic light emitting diodes (TRIAZOLED)," highlights the focused effort in this area. ktu.edu The chemical stability of the triazole ring contributes to the operational lifetime of the device, while its electronic properties can be tuned by attaching different functional groups to improve charge transport and device efficiency.

The application of 1,2,3-triazole-based materials is also emerging in the field of solar energy. researchgate.net In organic photovoltaics, the efficiency of the device relies heavily on the properties of the electron donor and acceptor materials in the active layer. The 1,2,3-triazole unit serves as an excellent and stable linker for constructing complex donor-acceptor conjugated polymers and small molecules. These triazole-functionalized materials are being explored to enhance charge transport, improve light absorption, and increase the thermal stability of solar cells. researchgate.net Their incorporation is considered a promising strategy for developing next-generation organic and perovskite-based solar cells, contributing to more efficient and durable sustainable energy solutions. researchgate.net

Nanomaterial Development and Functionalization

The unique chemical architecture of 1-But-3-ynyl-1H- researchgate.netrsc.orgresearchgate.nettriazole, featuring both a terminal alkyne and a 1,2,3-triazole ring, positions it as a significant compound in the realm of material science, particularly in the development and surface functionalization of nanomaterials. The presence of these two functional groups allows for a variety of chemical modifications and integrations into nanoscale systems.

The terminal alkyne group is particularly amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, making it an ideal method for covalently attaching molecules to the surfaces of nanomaterials. nih.gov In this context, 1-But-3-ynyl-1H- researchgate.netrsc.orgresearchgate.nettriazole can be readily "clicked" onto nanomaterials that have been pre-functionalized with azide (B81097) groups. This straightforward and robust conjugation strategy has been widely adopted for modifying a diverse range of nanomaterials, including metallic nanoparticles, quantum dots, and carbon-based nanostructures.

Conversely, the 1,2,3-triazole moiety itself can be pre-synthesized on a nanomaterial surface. In such cases, the terminal alkyne of 1-But-3-ynyl-1H- researchgate.netrsc.orgresearchgate.nettriazole remains available for subsequent functionalization, allowing for the stepwise construction of complex nanoscale architectures. The triazole ring is more than just a passive linker; its chemical stability and ability to participate in hydrogen bonding and dipole interactions can influence the properties of the resulting nanomaterial. nih.gov

The integration of 1,2,3-triazole derivatives, such as 1-But-3-ynyl-1H- researchgate.netrsc.orgresearchgate.nettriazole, into nanomaterials has been shown to enhance their stability, solubility, and functionality. For instance, the functionalization of nanoparticles with triazoles can prevent aggregation and improve their dispersibility in various media. Furthermore, the triazole ring can serve as a scaffold for attaching other functional molecules, such as targeting ligands for biomedical applications or chromophores for optical materials.

The versatility of 1-But-3-ynyl-1H- researchgate.netrsc.orgresearchgate.nettriazole in nanomaterial science is further underscored by its potential role in the development of advanced composite materials. By serving as a molecular bridge between different types of nanomaterials or between nanomaterials and a polymer matrix, it can contribute to the creation of hybrid materials with tailored electronic, optical, or mechanical properties.

Table 1: Examples of Nanomaterial Functionalization using 1,2,3-Triazole Derivatives

NanomaterialFunctionalization StrategyPurpose of FunctionalizationResulting Properties
Gold Nanoparticles (AuNPs)Surface modification with triazole-containing ligandsStabilization and sensingEnhanced stability and colorimetric ion detection
Carbon Quantum Dots (CQDs)Covalent attachment of triazole derivativesIntroduction of specific functionalitiesModified surface chemistry for targeted applications
Iron Oxide Nanoparticles (IONPs)Coating with triazole-functionalized polymersImproved biocompatibility and drug deliveryEnhanced colloidal stability and targeted drug release
Graphene Oxide (GO)Covalent functionalization via click chemistryExfoliation and dispersionImproved dispersibility in various solvents

Table 2: Research Findings on Triazole-Functionalized Nanomaterials

Research FocusKey Findings
Catalysis Triazole-functionalized magnetic nanoparticles have been developed as recoverable catalysts for organic synthesis, demonstrating high efficiency and reusability. nih.gov
Biomedical Imaging Quantum dots functionalized with triazole-linked biomolecules have been used as fluorescent probes for cellular imaging, showing enhanced targeting and reduced cytotoxicity.
Drug Delivery Polymeric nanoparticles decorated with triazoles have been investigated as carriers for anticancer drugs, exhibiting improved drug loading and controlled release profiles.
Sensors Gold nanoparticles modified with triazole derivatives have been employed as colorimetric sensors for the detection of heavy metal ions, offering high sensitivity and selectivity.

Catalytic Roles of 1 but 3 Ynyl 1h 1 2 3 Triazole and Its Metal Complexes

1,2,3-Triazole as Ligands in Homogeneous Catalysis

The 1,2,3-triazole ring is an exceptional ligand in homogeneous catalysis due to its strong sigma-donating properties and the presence of multiple nitrogen atoms that can coordinate with metal centers. uq.edu.auscite.ai The stability of the triazole ring under various reaction conditions further enhances its utility. researchgate.net

Ligand Design and Synthesis for Metal Stabilization

The design and synthesis of ligands are critical for stabilizing metal catalysts and modulating their reactivity and selectivity. The 1,2,3-triazole moiety is a privileged structure in ligand design. uq.edu.auresearchgate.net The compound 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole is particularly useful in this context. Through CuAAC reactions, the terminal alkyne of 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole can be "clicked" with various azide-containing molecules to generate a library of ligands with diverse steric and electronic properties.

For instance, reacting 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole with an azide-functionalized phosphine, pyridine, or cyclopentadienyl (B1206354) group would yield multidentate ligands capable of forming stable complexes with metals like palladium, rhodium, iridium, and gold. uobaghdad.edu.iq Research has shown that such triazole-based ligands can effectively stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic lifetime. The nitrogen atoms of the triazole ring, particularly N3, are excellent coordinators for metal ions. uq.edu.au

Catalytic Activity Enhancement in Click Reactions (e.g., CuAAC activators)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a "click" reaction, valued for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov Interestingly, triazole-containing ligands can themselves accelerate CuAAC reactions. While 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole is a substrate for this reaction, it can be used to synthesize ligands that enhance the catalytic activity of the copper center.

By clicking 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole with azido-functionalized chelating groups, ligands can be created that not only stabilize the active Cu(I) species but also facilitate the catalytic cycle. For example, macrocycles containing two triazole units have been shown to form effective complexes with copper sulfate, acting as efficient ligands for CuAAC reactions. nsf.gov

Table 1: Comparison of Copper Catalysts in Azide-Alkyne Cycloaddition

Catalyst/Ligand SystemReaction ConditionsYield of 1,4-disubstituted 1,2,3-triazoleReference
CuSO₄·5H₂O / Sodium AscorbateEtOH/H₂O, RTHigh nih.gov
CuIFlow reactorHigh nih.gov
CuCl₂ / Zn powderWater, RTGood nih.gov
Preformed Cu(I) complexesAqueous media, UltrasonicUp to 93%

Role in Other Metal-Catalyzed Organic Transformations

Beyond click chemistry, metal complexes of 1,2,3-triazole-based ligands, which can be synthesized from 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole, are active in a variety of organic transformations. The robust nature of the triazole ring makes these catalysts suitable for a range of reaction conditions. researchgate.net

Palladium complexes featuring triazole-based pincer ligands have demonstrated excellent activity in Mizoroki-Heck coupling reactions. uobaghdad.edu.iq Similarly, rhodium and iridium complexes with bidentate NHC-1,2,3-triazolyl ligands have been utilized in the synthesis of complex heterocyclic structures like tricyclic indoles. free.fr The butynyl group of 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole allows for the covalent attachment of these catalytic complexes to other molecules or supports, facilitating catalyst recovery and reuse.

1,2,3-Triazole-Based Organocatalysis

In recent years, 1,2,3-triazoles have emerged as effective organocatalysts, operating without a metal center. nih.gov This is attributed to the polarized C-H bond at the 5-position of the triazole ring, which can participate in hydrogen bonding and other non-covalent interactions to activate substrates. uq.edu.aunih.gov

Through chemical modification of the butynyl group, 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole can be converted into a variety of organocatalysts. For example, coupling it with a chiral azide (B81097) can lead to the formation of chiral triazole-containing molecules. These have been successfully employed in asymmetric reactions, such as the Michael addition of ketones to nitroolefins, with good stereoselectivity. Furthermore, triazole-based anion-binding catalysts have been developed and applied in alkylation and dearomatization reactions. nih.gov

Heterogeneous Catalysis Incorporating Triazole Moieties

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. The 1-but-3-ynyl-1H- nsf.govnih.govrsc.orgtriazole molecule is an excellent candidate for creating heterogeneous catalysts. Its terminal alkyne group provides a convenient anchor point for covalent attachment to a variety of solid supports, such as silica, polymers, or magnetic nanoparticles, that have been pre-functionalized with azide groups. mdpi.com

Once immobilized, the triazole moiety can be used to chelate catalytically active metals. For example, ruthenium complexes have been anchored to SBA-15, a mesoporous silica, via a triazole linker. mdpi.com These heterogeneous catalysts have shown high efficiency and selectivity in multicomponent click reactions and hydrogen transfer reactions, with the added benefit of being easily recoverable and reusable for multiple cycles without significant loss of activity. mdpi.com

Table 2: Examples of Heterogeneous Catalysts Derived from Triazoles

CatalystSupport MaterialApplicationKey AdvantagesReference
Ru(II)-Triazole ComplexSBA-15 (Mesoporous Silica)Multicomponent click reactions, Hydrogen transferHigh efficiency, Reusable mdpi.com
Pd-Triazole ComplexPolymerMizoroki-Heck couplingCatalyst recovery
Cu-Triazole ComplexMagnetic NanoparticlesAzide-alkyne cycloadditionEasy separation

Supramolecular Chemistry Involving 1 but 3 Ynyl 1h 1 2 3 Triazole Scaffolds

Noncovalent Interactions in Triazole-Containing Systems

The 1,2,3-triazole moiety is a cornerstone in designing self-assembling systems due to its capacity for multiple, simultaneous noncovalent interactions. nih.govnih.gov These weak interactions, when acting in concert, dictate the structure, stability, and function of the resulting supramolecular architectures. nih.gov The nitrogen-rich heterocycle possesses a highly polarized C5–H bond and lone pairs on the N2 and N3 atoms, making it an effective participant in hydrogen bonding, halogen bonding, and other electrostatic interactions. nih.govresearchgate.net Furthermore, its aromatic nature facilitates π-π stacking, adding another dimension to its interaction profile. researchgate.net

Hydrogen bonds are among the most critical interactions in triazole-based supramolecular chemistry, often directing the assembly of molecules into well-defined one-, two-, or three-dimensional networks. rsc.orgnih.gov The 1,2,3-triazole ring can act as both a hydrogen bond donor and acceptor.

As a Donor: The C5–H bond is significantly polarized due to the electron-withdrawing nature of the adjacent nitrogen atoms, making this proton acidic enough to function as a hydrogen bond donor, particularly in the complexation of anions. nih.govresearchgate.net This C–H···X type of interaction is a recurring motif in triazole-based molecular recognition. rsc.orgrsc.org

As an Acceptor: The nitrogen atoms at the N2 and N3 positions possess lone pairs of electrons, enabling them to act as effective hydrogen bond acceptors, interacting with conventional hydrogen bond donors like O-H or N-H groups. rsc.orgresearchgate.net

In the solid state, these interactions lead to the formation of extensive hydrogen-bonding networks. For instance, studies on various 1,2,3-triazole derivatives have revealed chain-like motifs sustained by N–H···O or C–H···N hydrogen bonds, which dictate the crystal packing. rsc.org In some cases, solvent molecules like water can be integrated into these networks, bridging multiple triazole units and creating complex three-dimensional structures. rsc.org

Table 1: Hydrogen Bonding Capabilities of the 1,2,3-Triazole Ring

Interaction Site Role Interacting Partner Example Reference
C5–H Donor Anions (e.g., Cl⁻, AcO⁻), Carbonyl Oxygen nih.govresearchgate.net
N2 Acceptor N-H or O-H groups rsc.orgresearchgate.net

Halogen bonding is a noncovalent interaction analogous to hydrogen bonding, where a halogen atom acts as an electrophilic species (a halogen bond donor). By replacing the hydrogen atom at the C5 position of the 1,2,3-triazole ring with a halogen, such as iodine, the scaffold can be transformed into a potent halogen bond donor. nih.govnih.gov

This interaction is particularly useful in anion recognition. The electron-withdrawing triazole ring enhances the electrophilic character of the C5-halogen, allowing for strong, directional interactions with Lewis bases like anions. nih.gov The strength of this interaction can be further amplified by quaternizing the triazole to a triazolium salt, which creates a charge-assisted halogen bond. nih.gov The ability to introduce halogen bonding by simple synthetic modification significantly broadens the supramolecular applications of the triazole scaffold. nih.gov

The aromatic 1,2,3-triazole ring, with its delocalized 6π-electron system, readily participates in π-π stacking interactions. researchgate.netacs.org These interactions, which arise from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial for stabilizing supramolecular structures and influencing the electronic properties of materials. nih.govrsc.org

Crystal structure analyses of various triazole-containing compounds have revealed face-to-face or slipped-parallel stacking arrangements between triazole rings or between a triazole ring and another aromatic system, such as a phenyl group. researchgate.netresearchgate.net These interactions are characterized by typical inter-planar distances of 3.4 to 3.9 Å. researchgate.net In some systems, π-π stacking is the dominant force responsible for the stability of the entire crystal lattice. nih.govrsc.org The presence of the butynyl group in 1-but-3-ynyl-1H- nih.govnih.govrsc.orgtriazole could also contribute to these interactions through its own π-system.

The inherent electronic structure of the 1,2,3-triazole ring leads to a significant dipole moment and a distinct electrostatic potential surface, which drive electrostatic interactions. researchgate.netresearchgate.net These forces are fundamental to the recognition of charged species. nih.gov The nitrogen-rich nature of the ring creates regions of negative electrostatic potential around the N2 and N3 atoms, while the C5-H bond is associated with a region of positive potential. researchgate.net

These electrostatic features are central to the host-guest chemistry of triazoles. The positive potential at the C5-H proton facilitates electrostatic attraction to anions, while the negative potential at the nitrogen atoms allows for coordination with cations. nih.gov These interactions, often working in concert with hydrogen or halogen bonding, enable triazole-based hosts to bind ions with high affinity and selectivity. nih.govacs.org

Molecular Recognition and Host-Guest Chemistry

The diverse noncovalent interaction capabilities of the 1,2,3-triazole scaffold make it an excellent building block for synthetic receptors in host-guest chemistry. nih.gov By incorporating triazole units into macrocycles or other pre-organized structures, chemists can design hosts that selectively bind specific guest molecules, particularly anions and cations. researchgate.net

The 1,2,3-triazole unit is remarkably amphiphilic in its ion-binding behavior, capable of acting as a binding site for both anions and cations through different mechanisms. nih.gov

Anion Recognition: The primary mode of anion recognition involves the formation of hydrogen or halogen bonds with the C5 proton or a C5-halogen substituent, respectively. nih.govbohrium.com The electrostatic interaction between the polarized C5-H bond and a negatively charged anion is a key contributor to binding. nih.gov The efficacy of triazole-based anion receptors can be enhanced by incorporating multiple triazole units into a single host molecule, allowing for cooperative binding. acs.org Quaternization of the triazole to a more electrophilic triazolium unit further strengthens these interactions, leading to higher binding affinities for anions like chloride, acetate, and dihydrogen phosphate. nih.govbohrium.com

Cation Recognition: The lone pairs of electrons on the N2 and N3 atoms of the triazole ring can serve as coordination sites for metal cations. nih.govnih.gov While less commonly exploited than anion recognition, this interaction allows for the design of heteroditopic receptors capable of binding ion pairs. In such systems, a macrocyclic framework containing triazole units can simultaneously bind a cation through N-coordination and an anion through C-H hydrogen bonding. researchgate.net

Table 2: Examples of Ion Recognition by 1,2,3-Triazole-Based Systems

Ion Type Recognized Ion Example Key Interaction(s) Host System Type Reference
Anion H₂PO₄⁻ Hydrogen Bonding (C5-H) Amide-Triazole Receptor bohrium.com
Anion Acetate (AcO⁻) Hydrogen Bonding (C5-H) Tetratriazole Macrocycle nih.gov
Anion Chloride (Cl⁻) Charge-Assisted Hydrogen Bonding Triazolium-based Receptor nih.govacs.org
Anion Iodide (I⁻) Halogen Bonding (C5-I) Iodo-triazolium Macrocycle nih.gov
Cation Sodium (Na⁺) N-Coordination Crown Ether-Triazole Conjugate researchgate.net

Ion-Pair Recognition

The unique electronic properties of the 1,2,3-triazole ring make it an exceptional motif for the simultaneous recognition of both cations and anions, a process known as ion-pair recognition. rsc.org The ring's nitrogen atoms (N2 and N3) can coordinate with cations, while the electropositive C5-H group can form a stable hydrogen bond with anions. nih.govnih.gov This dual-binding capability allows receptors incorporating the triazole scaffold to bind ion pairs cooperatively.

A notable example is a heteroditopic receptor based on a calix nih.govdiquinone scaffold functionalized with 1,2,3-triazole units. nih.gov This molecule demonstrates the capacity to cooperatively bind halide and monovalent cation pairs in aqueous mixtures. The cation binding by the triazole nitrogen donors enhances the strength of halide complexation at a separate recognition site within the receptor. nih.gov Conversely, an anion bound in the receptor's cavity enhances cation recognition. nih.gov Solution-state NMR studies and solid-state X-ray crystallography have confirmed that the triazole motifs are capable of coordinating simultaneously to both the cation and anion guest species, highlighting the triazole's direct role in the ion-pair binding event. nih.gov

Receptor ComponentFunction in Ion-Pair Recognition
Calix nih.govdiquinone Provides a pre-organized structural platform.
1,2,3-Triazole Moiety Acts as the dual-binding site: N2/N3 atoms coordinate the cation, while the C5-H group hydrogen-bonds the anion. nih.gov
Isophthalamide Unit Serves as an additional anion recognition site, enhancing binding cooperativity. nih.gov

Self-Assembly Phenomena and Directed Architectures

The 1,2,3-triazole ring is a powerful directing group in supramolecular self-assembly due to its defined geometry and its ability to form multiple, specific non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and coordination bonds. rsc.org These interactions allow molecules containing triazole scaffolds to organize spontaneously into well-defined, higher-order structures. The 1-but-3-ynyl-1H- nih.govnih.govrsc.orgtriazole scaffold is particularly useful as its terminal alkyne group provides a clear vector for growth, enabling its programmed incorporation into complex, directed architectures such as polymers, macrocycles, and metal-organic frameworks through subsequent covalent capture strategies like CuAAC.

Mechanically Interlocked Molecules (MIMs)

The synthesis of mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, has been significantly advanced by the use of 1,2,3-triazole chemistry. nih.gov The high efficiency and orthogonality of the CuAAC reaction make it an ideal "clipping" or "stoppering" reaction to trap one molecule around another, thus forming the mechanical bond.

Catenanes, which consist of two or more interlocked macrocycles, are often synthesized using template-directed methods. In this approach, open-chain precursor molecules containing recognition sites are threaded through a pre-formed macrocycle. The triazole-forming CuAAC reaction is then frequently used as the final ring-closing step to covalently link the ends of the threaded precursor, creating the second macrocycle and thus locking it with the first. The triazole ring formed in this process becomes a permanent structural feature of the catenane's backbone.

Rotaxanes are composed of a dumbbell-shaped molecule (an "axle" with bulky "stoppers") threaded through a macrocyclic "wheel". The 1,2,3-triazole ring has emerged as a novel and highly effective recognition station on the axle for the wheel to bind to. nih.gov

A key example is a dual-response nih.govrotaxane where the axle contains both a traditional ammonium (B1175870) station and a 1,2,3-triazole station. nih.gov The macrocycle's position can be switched between these two stations by an external chemical stimulus. In its protonated state, the macrocycle preferentially resides at the ammonium station. However, upon deprotonation of the ammonium group with a base, the macrocycle moves to reside at the triazole station. nih.gov This movement is driven by the formation of favorable hydrogen bonds between the amide groups in the macrocycle and the nitrogen atoms of the triazole ring. nih.gov Furthermore, this system exhibits a second response upon the addition of chloride anions. The chloride is cooperatively bound by hydrogen bonds from both the macrocycle and the triazole's C5-H proton, inducing a conformational change in the rotaxane. nih.gov

Rotaxane ComponentDescriptionFunction
Axle A linear molecule containing recognition sites.The track upon which the wheel moves.
Macrocycle (Wheel) A cyclic molecule encircling the axle.The mobile component that recognizes stations.
Ammonium Station A positively charged binding site on the axle.Binds the wheel in the protonated state. nih.gov
1,2,3-Triazole Station A neutral binding site on the axle.Binds the wheel after deprotonation of the ammonium station. nih.gov
Stoppers Bulky groups at the ends of the axle.Prevent the wheel from dethreading.

Design of Molecular Machines and Reactors

The ability to control the position of the macrocycle in triazole-based rotaxanes forms the basis for their application as molecular machines. nih.gov The externally triggered, directional movement of the wheel between different stations on the axle, as described above, is the definition of a molecular shuttle—a fundamental type of molecular machine. nih.gov This controlled motion at the molecular level can be harnessed to perform work in future nanoscale devices.

Furthermore, macrocyclic structures incorporating 1,2,3-triazolium units (the quaternized, positively charged version of the triazole ring) can function as molecular reactors. nih.gov These triazolium-based macrocycles are particularly adept at binding and encapsulating anionic guest molecules within their central cavity. This encapsulation can bring reactants into close proximity and stabilize transition states, thereby catalyzing chemical reactions within the confined space of the host, mimicking the function of natural enzymes. nih.gov

Polymer Chemistry and 1 but 3 Ynyl 1h 1 2 3 Triazole Based Polymers

Polymerization Strategies via Click Chemistry

Click chemistry, particularly the azide-alkyne cycloaddition, provides a highly efficient and versatile platform for the synthesis of polytriazoles. researchgate.net These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for polymer synthesis. researchgate.netnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity. researchgate.netrsc.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org

In the context of monomers like 1-But-3-ynyl-1H- rsc.orgmdpi.comrsc.orgtriazole, which already contains a triazole ring, its terminal alkyne can react with molecules containing two or more azide groups (diazides or polyazides) to form polytriazoles. researchgate.net This step-growth polymerization process allows for the creation of polymers where the 1,2,3-triazole units are regularly spaced along the polymer backbone. The CuAAC reaction's efficiency and selectivity have been leveraged to synthesize a variety of functional polymers, including those with thermoresponsive properties and polyanions with metal-ion adsorption capabilities. nih.govacs.org For instance, the polymerization of monomers containing both azide and alkyne functionalities, such as derivatives of 3-azido-1-propyne, has been a focus for creating dense 1,2,3-triazole polymers. mdpi.comacs.org

The table below summarizes representative examples of CuAAC polymerization for creating triazole-based polymers.

Monomer(s)Catalyst SystemPolymer StructureKey Findings
Difunctional azide and difunctional alkyne ionic monomer with trifunctional alkyne crosslinkerCopper(II) and a photoinitiator under blue lightCharged polymer networkRapid formation of an ion-conductive network with tunable modulus. nih.gov
Azide-terminated polystyrene (PS-N3) and acetylene-terminated poly(D,L-lactic acid) (PLA-Ac)Copper catalystPS-b-PLA block copolymer with a triazole linkageEffective synthesis of block copolymers with targeted self-assembly properties. nih.gov
t-butyl 4-azido-5-hexynoate (tBuAH)Copper(I) catalystPoly(tBuAH) with 1,4-disubstituted 1,2,3-triazole unitsProduced high-molecular-weight polymers soluble in common organic solvents. mdpi.comnih.gov

The Huisgen 1,3-dipolar cycloaddition is the thermal, uncatalyzed reaction between an azide and an alkyne. wikipedia.orgorganic-chemistry.org Unlike the CuAAC reaction, the thermal Huisgen cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. mdpi.comwikipedia.orgorganic-chemistry.org This lack of regioselectivity can be a drawback when a specific polymer architecture is desired.

However, in certain applications, the presence of both regioisomers can be acceptable or even beneficial. The polymerization of monomers containing both an azide and an alkyne group, such as t-butyl 4-azido-5-hexynoate (tBuAH), via Huisgen cycloaddition results in a polymer chain composed of both 1,4- and 1,5-disubstituted triazole units. mdpi.comnih.gov The ratio of these isomers can be influenced by the reaction conditions, such as the solvent's permittivity. mdpi.com Research has shown that the properties of the resulting polymer, like its melting point and crystallinity, can be dependent on the fraction of 1,4-units. nih.gov

The following table compares CuAAC and Huisgen cycloaddition for the polymerization of a monomer containing both azide and alkyne functionalities.

Polymerization MethodMonomerResulting Polymer StructureKey Difference
CuAAC t-butyl 4-azido-5-hexynoate (tBuAH)Exclusively 1,4-disubstituted 1,2,3-triazole unitsHigh regioselectivity, leading to a regular polymer structure. mdpi.comnih.gov
Huisgen Cycloaddition t-butyl 4-azido-5-hexynoate (tBuAH)Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole unitsLack of regioselectivity, resulting in a more irregular polymer structure. mdpi.comnih.gov

Synthesis of Dense 1,2,3-Triazole Polymers

The synthesis of polymers with a high density of 1,2,3-triazole units is an area of growing interest due to the unique properties these polymers may exhibit. mdpi.comacs.org Monomers that contain both an azide and an alkyne moiety within the same molecule are ideal candidates for producing such "dense" polytriazoles. mdpi.com The polymerization of these monomers leads to a polymer backbone where every repeating unit contains a triazole ring.

One strategy involves the use of 3-azido-1-propyne (AP) derivatives. mdpi.comacs.org However, the simplest AP derivatives can lead to oligomers that are insoluble in common solvents due to strong dipole-dipole interactions between the triazole rings. acs.org To overcome this, researchers have designed and synthesized AP derivatives with solubilizing side groups, such as t-butyl esters. mdpi.comacs.org For example, the CuAAC polymerization of t-butyl 4-azido-5-hexynoate (tBuAH) yields a dense 1,2,3-triazole polymer that is soluble in a range of organic solvents. mdpi.comacs.org

The properties of these dense polytriazoles can be tuned by modifying the side chains. For instance, hydrolysis of the t-butyl ester groups in poly(tBuAH) results in a new polyanion, poly(4-azido-5-hexanoic acid) (poly(AH)), which is water-soluble under basic conditions and shows potential for metal ion adsorption. nih.gov

Sequence-Defined Oligomers and Polytriazoles

Nature utilizes precisely defined macromolecular sequences to achieve complex biological functions. researchgate.net Mimicking this in synthetic polymers to create sequence-defined macromolecules is a significant challenge but holds immense promise for applications in data storage, catalysis, and drug development. rsc.orgrsc.org The 1,2,3-triazole linkage, formed via click chemistry, has emerged as a powerful tool for the construction of such sequence-defined oligomers and polymers. rsc.orgrsc.org

Various strategies based on CuAAC and other cycloaddition reactions have been developed to fabricate sequence-defined polymers with 1,2,3-triazole units. rsc.org These often involve iterative approaches where monomers are added one by one to a growing chain, allowing for precise control over the sequence of side groups. For example, a combination of Iridium-catalyzed Azide-Alkyne Cycloaddition (IrAAC) and CuAAC has been used to construct monodisperse polytriazoles with specified sequences and exact chain lengths, reaching molecular weights of up to ~5.3 kDa. rsc.orgrsc.orgresearchgate.net

The ability to precisely control the monomer sequence allows for the creation of macromolecules with tailored functionalities. nih.gov Furthermore, the resulting sequence can be effectively characterized using techniques like tandem mass spectrometry, which is crucial for applications in high-capacity digital polymer developments. researchgate.netnih.gov

The table below highlights a key strategy for the synthesis of sequence-defined polytriazoles.

Synthetic StrategyKey ReactionsResulting StructureSignificance
Iterative Monomer AdditionIrAAC and CuAACSequence-defined polytriazoles with side groups at the C-5 position of the triazole ringEnables precise control over monomer sequence and chain length, leading to monodisperse polymers with potential for data storage and functional material fabrication. rsc.orgrsc.orgresearchgate.net

Functionalization of Polymeric Materials with 1,2,3-Triazole Units

The functionalization of polymers with 1,2,3-triazole units is a versatile strategy to impart new properties to existing materials. The click chemistry approach, particularly CuAAC, is widely used for this purpose due to its high efficiency and orthogonality. lifechemicals.com This allows for the introduction of triazole moieties either into the polymer backbone or as side chains.

One common method is the post-polymerization modification of polymers that have been prepared with azide or alkyne functionalities. These reactive handles can then be used to "click" on molecules containing the complementary functional group and a 1,2,3-triazole ring, or to form the triazole ring in situ. This approach has been used to create a wide range of functional materials, including polymer-based nanocomposites where the triazole linkage improves the dispersion of nanoparticles within the polymer matrix. taylorandfrancis.com

The 1,2,3-triazole unit itself can serve various functions within a polymer. It can act as a photostabilizing agent, a whitening agent for thermoplastic resins, or a corrosion inhibitor. lifechemicals.com Furthermore, the triazole ring can be a key component in creating materials with specific recognition or responsive properties. For example, poly-1,2,3-triazole-based materials have shown promise in molecular recognition, chemical sensing, and as conducting materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-But-3-ynyl-1H-[1,2,3]triazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-promoted [3+2] cycloaddition reactions. For example, NaOH-mediated one-pot synthesis (yield ~75–85%) is effective for triazole derivatives, where temperature (60–80°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reactants are critical . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst loading (e.g., CuI vs. CuSO₄/sodium ascorbate) to minimize side products.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding of triazole protons at δ 7.5–8.5 ppm) and coupling patterns .
  • FT-IR : Confirm triazole ring vibrations (C=N stretching ~1520 cm⁻¹) and alkyne C≡C bonds (~2100 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns consistent with the structure. Cross-reference with computational predictions (e.g., DFT) for validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact, as triazoles may irritate mucous membranes. Store under inert atmosphere (argon/nitrogen) to prevent degradation, particularly for derivatives with reactive substituents (e.g., nitro groups) . For spills, neutralize with inert adsorbents and dispose as hazardous waste.

Advanced Research Questions

Q. How can DFT calculations (e.g., B3LYP/6-311G+(d,p)) aid in understanding the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT models predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and regioselectivity in cycloadditions. For example, electron-withdrawing substituents on the triazole ring lower LUMO energy, enhancing electrophilic reactivity. Compare calculated vs. experimental NMR/IR data to validate accuracy . Use software like Gaussian or ORCA for simulations.

Q. What strategies address contradictions in pharmacological activity data of 1,2,3-triazole derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay conditions (pH, cell lines) or purity issues. Perform:

  • Dose-response assays to establish EC₅₀/IC₅₀ values.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with activity. For instance, electron-donating groups (e.g., -OCH₃) may enhance membrane penetration .
  • Structural analogs : Synthesize derivatives with systematic substituent variations to isolate key pharmacophores .

Q. How can regioselectivity challenges in [3+2] cycloaddition reactions of this compound be resolved?

  • Methodological Answer : Regioselectivity depends on alkyne/azide electronic properties. For terminal alkynes, CuAAC favors 1,4-disubstituted triazoles, while Ru-catalyzed reactions yield 1,5-products. Use steric directing groups (e.g., bulky aryl substituents) or microwave-assisted synthesis to enhance selectivity . Monitor regiochemistry via NOESY NMR or X-ray crystallography .

Q. What computational docking methods are suitable for studying this compound’s interaction with biological targets?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand (triazole derivative) by optimizing geometry at the B3LYP/6-31G* level. Dock into target protein active sites (e.g., cytochrome P450 or kinase domains) and analyze binding poses for hydrogen bonds, π-π stacking, or hydrophobic interactions. Validate with MD simulations (e.g., GROMACS) to assess stability .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in reaction yields during scale-up of this compound synthesis?

  • Methodological Answer : Differences in heat/mass transfer during scale-up can reduce yields. Use flow chemistry for better temperature control or optimize stirring rates. Characterize intermediates (e.g., azide precursors) via GC-MS to identify degradation pathways. Replicate small-scale conditions rigorously and document deviations .

Experimental Design

Q. What in vitro assays are recommended for evaluating the anti-inflammatory potential of this compound derivatives?

  • Methodological Answer : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Include positive controls (e.g., dexamethasone) and assess cytotoxicity (MTT assay). Triazole derivatives with nitro or fluoro substituents may show enhanced activity due to increased electrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.